molecular formula C15H22N6OS B2606552 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1219905-85-7

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2606552
CAS No.: 1219905-85-7
M. Wt: 334.44
InChI Key: OENTWVOIHYCUAG-UHFFFAOYSA-N
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Description

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that features a pyrimidine and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the thiazole moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the synthesis of intermediate compounds, purification processes such as crystallization or chromatography, and final product formulation.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-(dimethylamino)pyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide
  • N-(2-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide

Uniqueness

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6OS/c1-9-8-12(21(4)5)20-15(18-9)17-7-6-16-14(22)13-10(2)19-11(3)23-13/h8H,6-7H2,1-5H3,(H,16,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENTWVOIHYCUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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